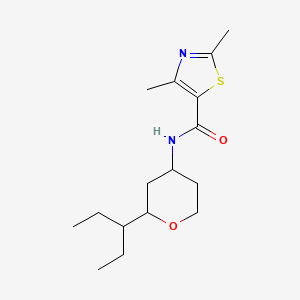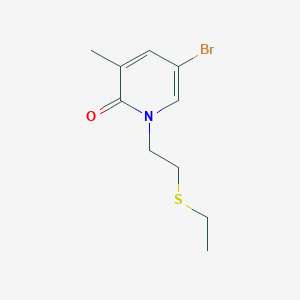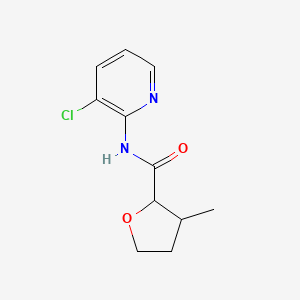
2,4-dimethyl-N-(2-pentan-3-yloxan-4-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(2-pentan-3-yloxan-4-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as DPTC and is synthesized through a multi-step process that involves the reaction of various chemical compounds.
Mechanism of Action
The mechanism of action of DPTC is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
In vitro studies have shown that DPTC can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and reduce the production of prostaglandins, which are involved in the inflammatory response. DPTC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using DPTC in lab experiments is its potential as a selective COX-2 inhibitor, which could make it a promising alternative to non-steroidal anti-inflammatory drugs (NSAIDs) that can have harmful side effects. However, the limitations of DPTC include its relatively low potency compared to other COX-2 inhibitors and the need for further studies to fully understand its pharmacological properties.
Future Directions
Future research on DPTC could focus on its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Studies could also investigate the development of more potent analogs of DPTC and the optimization of its synthesis method. Additionally, in vivo studies could be conducted to determine the safety and efficacy of DPTC as a potential drug candidate.
Synthesis Methods
The synthesis of DPTC involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with 2-pentanone in the presence of a catalyst. The resulting product is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-pentanol to form the final product, DPTC.
Scientific Research Applications
DPTC has been studied for its potential pharmacological properties, specifically as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that DPTC has the ability to inhibit the growth of cancer cells and reduce inflammation in various cell types.
properties
IUPAC Name |
2,4-dimethyl-N-(2-pentan-3-yloxan-4-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-5-12(6-2)14-9-13(7-8-20-14)18-16(19)15-10(3)17-11(4)21-15/h12-14H,5-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIFEUOLFKJIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CC(CCO1)NC(=O)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one](/img/structure/B7642036.png)
![3-[Cyclopropyl-[1-(2,4-difluorophenyl)pyrazole-4-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642039.png)
![3-[Cyclopropyl(2-thiophen-2-ylpropanoyl)amino]-2-methylpropanoic acid](/img/structure/B7642056.png)
![5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7642064.png)
![3-[Cyclopropyl-[2-(furan-3-yl)-1,3-thiazole-5-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642066.png)
![N-[2-methyl-3-(thiomorpholin-4-ylmethyl)phenyl]-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine](/img/structure/B7642072.png)
![3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642074.png)
![3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid](/img/structure/B7642095.png)
![3-(1-methoxyethyl)-N-[1-[4-(tetrazol-1-yl)phenyl]ethyl]aniline](/img/structure/B7642098.png)

![3-[cyclopropyl-(4-fluoro-1H-indole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7642120.png)

![N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7642133.png)
![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)